L-(+)-2-Phenylglycine-d5
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Overview
Description
L-(+)-2-Phenylglycine-d5 is a deuterated form of L-(+)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. This compound is known for its stability and unique properties, which make it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-(+)-2-Phenylglycine-d5 can be synthesized through several methods. One common approach involves the deuteration of L-(+)-2-Phenylglycine using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium. Another method involves the use of deuterated benzaldehyde as a starting material, which undergoes a series of reactions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
L-(+)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylethylamines.
Scientific Research Applications
L-(+)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a tool in drug metabolism studies.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of L-(+)-2-Phenylglycine-d5 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to study the compound’s behavior in different environments. In biological systems, it can be incorporated into metabolic pathways, providing insights into enzyme activities and metabolic fluxes.
Comparison with Similar Compounds
Similar Compounds
L-(+)-2-Phenylglycine: The non-deuterated form of the compound.
D-Phenylglycine: An enantiomer with different stereochemistry.
Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine or glycine.
Uniqueness
L-(+)-2-Phenylglycine-d5 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and specific isotopic labeling make it a valuable tool in various research fields.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.